Para- vs. Meta-Fluorine Regiochemistry: Molecular Weight Identity Masks Distinct Physical and Biological Properties
4-Fluorobenzyl 4-(aminosulfonyl)benzoate and its 3-fluorobenzyl positional isomer share identical molecular formulas (C14H12FNO4S) and molecular weights (309.31 g/mol), yet the para-fluorine substitution yields different electron distribution on the aromatic ring and distinct spatial orientation of the fluorine atom relative to the ester linkage . This regiochemical difference affects the compound's dipole moment and potential for π-stacking interactions with aromatic residues in biological targets. In related sulfonamide systems, para-fluorobenzyl substitution has been shown to confer nanomolar-range inhibitory potency against tumor-associated carbonic anhydrase isoforms, while meta-substituted analogs frequently display altered selectivity profiles [1].
| Evidence Dimension | Fluorine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | Para-fluorobenzyl substitution (4-position) on the benzyl ester moiety |
| Comparator Or Baseline | Meta-fluorobenzyl substitution (3-position) on the benzyl ester moiety |
| Quantified Difference | No quantitative direct comparison data available for these specific esters; positional isomerism yields compounds with identical molecular formula but distinct IUPAC names and InChIKeys |
| Conditions | Structural comparison of pure compounds; downstream applications in medicinal chemistry synthesis |
Why This Matters
Procurement of the incorrect positional isomer invalidates structure-activity relationship (SAR) studies and may yield misleading biological data despite identical molecular weight.
- [1] Retrievo. Search results: fluorinated derivatives inhibit better tumor-associated isoforms IX and XII with inhibition in the nanomolar range. View Source
